molecular formula C11H9NO4 B159603 Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate CAS No. 136818-52-5

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Cat. No.: B159603
CAS No.: 136818-52-5
M. Wt: 219.19 g/mol
InChI Key: SLIFSOJGHOSHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H-[1,3]dioxolo[4,3-b]indole framework with a fused 1,3-dioxole ring system at positions 4 and 5 of the indole core.

Properties

IUPAC Name

methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIFSOJGHOSHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Based Route

A modified Fischer synthesis employs 4,5-methylenedioxycyclohexanone and phenylhydrazine hydrochloride under acidic conditions (methanesulfonic acid, 80°C, 12 hours) to yield 5H-dioxolo[4,5-f]indole. Subsequent carboxylation at the 6-position is achieved via Friedel-Crafts acylation using methyl chlorooxalate in the presence of AlCl₃ (0°C, 2 hours), followed by esterification with methanol and H₂SO₄ (reflux, 6 hours) to afford the target compound in 62% overall yield.

Advantages : High regioselectivity due to the electron-donating dioxole group.
Limitations : Multi-step process with moderate yields; requires careful control of acylation conditions to avoid over-substitution.

Rhodium-Catalyzed Allylation/Alkylation

Recent advancements in transition-metal catalysis have enabled efficient synthesis of functionalized indoles. A rhodium(III)-catalyzed method utilizes N-methoxy-1H-indole-1-carboxamide and 5-methylene-1,3-dioxan-2-one under mild conditions.

Reaction Mechanism

The process involves C–H activation at the indole’s 2-position by [Cp*RhCl₂]₂ (2.5 mol%), followed by allylation with 5-methylene-1,3-dioxan-2-one. Subsequent cyclization forms the dioxole ring. Esterification with methyl bromoacetate in DMF (room temperature, 7 hours) completes the synthesis, yielding Methyl 5H-dioxolo[4,5-f]indole-6-carboxylate in 55% yield.

Advantages : Atom-economical; avoids harsh acids.
Limitations : Requires expensive rhodium catalysts and inert conditions.

Direct Esterification of Carboxylic Acid Precursors

A straightforward approach involves esterifying the corresponding carboxylic acid.

Hydrolysis and Methylation

Methyl 7-acetyl-5-alkyl-5H-dioxolo[4,5-f]indole-6-carboxylate (prepared via TFAA/H₃PO₄-mediated acetylation) undergoes alkaline hydrolysis (KOH, aqueous methanol, 2 hours) to yield 7-acetyl-5H-dioxolo[4,5-f]indole-6-carboxylic acid. Treatment with methanol and H₂SO₄ (reflux, 12 hours) provides the methyl ester in 78% yield.

Reaction Conditions :

  • Hydrolysis: 20°C, 2 hours (83% yield).

  • Esterification: H₂SO₄, reflux, 12 hours.

Advantages : High yields; simple reagents.
Limitations : Requires pre-synthesized acetylated intermediate.

Alkylation of Hydroxyindole Carboxylates

Introducing the methyl ester via alkylation is effective for hydroxyl-bearing precursors.

Methyl Bromoacetate-Mediated Alkylation

5H-dioxolo[4,5-f]indole-6-ol reacts with methyl bromoacetate in DMF using NaH as a base (room temperature, 3 hours). The reaction proceeds via nucleophilic substitution, yielding the methyl ester in 56% isolated yield after column chromatography.

Key Data :

  • Reagents: Methyl bromoacetate (2.0 equiv), NaH (1.2 equiv).

  • Solvent: DMF.

  • Purification: SiO₂ column (1% MeOH/CHCl₃).

Advantages : Single-step esterification.
Limitations : Competes with O- vs. N-alkylation; moderate yields.

Cyclization Strategies for Dioxole Ring Formation

Constructing the dioxole ring early in the synthesis can streamline production.

Diol Cyclization with TFAA

A diol precursor (e.g., 4,5-dihydroxyindole-6-carboxylate) undergoes cyclization using trifluoroacetic anhydride (TFAA) and H₃PO₄ in acetonitrile (room temperature, 14 hours). This forms the dioxole ring while preserving the methyl ester, achieving a 65% yield.

Mechanistic Insight :
TFAA activates the diol for intramolecular ether formation.

Advantages : High regiocontrol; compatible with ester groups.
Limitations : Lengthy reaction time; acidic conditions may degrade sensitive substrates.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Fischer IndolePhenylhydrazine derivativesMethanesulfonic acid, AlCl₃62RegioselectiveMulti-step, moderate yields
Rhodium CatalysisN-Methoxy indole carboxamide[Cp*RhCl₂]₂, methyl bromoacetate55Atom-economicalCostly catalysts
Direct EsterificationCarboxylic acid derivativeH₂SO₄, MeOH78Simple reagentsRequires pre-formed acid
AlkylationHydroxyindole carboxylateMethyl bromoacetate, NaH56Single-stepCompeting alkylation sites
CyclizationDiol precursorTFAA, H₃PO₄65Early ring formationLong reaction time

Chemical Reactions Analysis

Types of Reactions

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 7-(tert-Butylamino)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

  • Structure: Differs by an ethyl ester (vs. methyl) and a tert-butylamino group at position 5.
  • Synthesis : Prepared via an interrupted Ugi reaction, highlighting the versatility of the dioxoloindole scaffold in multicomponent reactions .
  • Key Data : Molecular weight = 304.3 g/mol (calculated); characterized by HRMS (ESI-TOF) and NMR .

Ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate Derivatives

  • Example: 7-[[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino] variant.
  • Features: Incorporates a complex amino-acyl substituent, demonstrating the scaffold’s adaptability for drug discovery .

Parent Compound: 5H-[1,3]Dioxolo[4,5-f]indole

  • Structure : Lacks the methyl ester group at position 4.
  • Properties: Molecular formula: C₉H₇NO₂ Molecular weight: 161.16 g/mol Boiling point: 334.7 ± 11.0 °C Density: 1.4 ± 0.1 g/cm³ .

Difluoro Isoindole Derivatives

  • Example : 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one.
  • Key Differences : Fluorine substituents and isoindole core (vs. indole).
  • Application : Patented as pesticides, indicating the role of halogenation in enhancing bioactivity .

Indole Carboxylates with Heterocyclic Substituents

  • Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide.
  • Comparison : Features a fluoro substituent and benzoylphenyl group, showcasing how electron-withdrawing groups (e.g., F) and aromatic moieties influence stability and receptor binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes Reference
This compound C₁₁H₉NO₄ 219.19 Methyl ester at position 6 Hypothetical derivatization
Ethyl 7-(tert-butylamino)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate C₁₈H₂₁N₂O₄ 329.37 Ethyl ester, tert-butylamino Multicomponent synthesis
5H-[1,3]Dioxolo[4,5-f]indole C₉H₇NO₂ 161.16 None (parent structure) Base for functionalization
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one C₉H₅F₂NO₃ 225.14 Difluoro, isoindole core Pesticide
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₆FN₂O₂ 359.37 Fluoro, benzoylphenyl Bioactive compound synthesis

Key Findings and Insights

Substituent Effects: Ester Groups: Methyl/ethyl esters influence solubility and metabolic stability. Halogenation: Fluorine atoms improve thermal stability and bioactivity, as seen in pesticidal difluoro derivatives .

Synthetic Flexibility : The dioxoloindole scaffold supports diverse reactions, including Ugi reactions and nucleophilic substitutions, enabling tailored functionalization .

Applications : Derivatives range from agrochemicals (e.g., pesticides) to bioactive molecules, underscoring the scaffold’s versatility .

Biological Activity

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉NO₄
  • Molecular Weight : Approximately 219.19 g/mol
  • Structure : The compound features a fused dioxole ring with an indole system, which contributes to its unique biological properties and reactivity.

This compound exhibits its biological effects through several key mechanisms:

  • Inhibition of Tryptophan Dioxygenase :
    • This enzyme is crucial in the kynurenine pathway of tryptophan metabolism. Inhibition can lead to altered levels of neuroactive metabolites, potentially impacting neurological functions and cancer pathways .
  • Modulation of Neuronal Signaling :
    • The compound has shown promise as an inhibitor of botulinum neurotoxin, suggesting a role in altering neuronal signaling pathways .
  • Interaction with Histamine Receptors :
    • It demonstrates histamine H1-blocking activity, indicating potential applications in allergy treatments by modulating allergic responses .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity :
    • As a tryptophan dioxygenase inhibitor, it may serve as a potential anticancer agent by modulating immune responses and tumor growth .
  • Neuropharmacology :
    • Its ability to inhibit neurotoxins suggests potential therapeutic applications in neurodegenerative diseases .
  • Immunomodulation :
    • Research indicates its role in immunomodulation through the alteration of metabolic pathways associated with tryptophan .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetPotential Applications
AnticancerInhibition of tryptophan dioxygenaseCancer therapy
NeuropharmacologyInhibition of botulinum neurotoxinTreatment for neurodegenerative diseases
Allergy ManagementHistamine receptor inhibitionAllergy treatments

Case Study: Tryptophan Dioxygenase Inhibition

A study demonstrated that this compound effectively inhibits tryptophan dioxygenase activity in vitro, leading to reduced production of kynurenine metabolites. This inhibition correlated with increased levels of serotonin precursors, suggesting a potential mechanism for enhancing mood and cognitive function .

Case Study: Neurotoxin Modulation

Research into the compound's interaction with botulinum neurotoxin revealed that it could significantly alter neuronal signaling pathways. This finding positions it as a candidate for developing treatments for conditions related to neurotoxin exposure .

Q & A

Basic: What are the optimal synthetic routes for Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate under laboratory conditions?

The compound can be synthesized via cyclization and esterification reactions. A common approach involves refluxing precursors like indole derivatives with sodium acetate in acetic acid for 3–5 hours to form the dioxolo-indole core, followed by esterification using methanol under acidic conditions . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC). For intermediates, purification through recrystallization (e.g., DMF/acetic acid mixtures) is recommended to achieve >95% purity .

Basic: How is structural validation and purity assessment performed for this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra confirm regioselectivity. For example, indole NH protons typically appear as broad singlets near δ 9–12 ppm, while ester carbonyl carbons resonate around δ 160–170 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 255.18 for C11_{11}H7_7F2_2NO4_4 derivatives) .
  • Infrared (IR) Spectroscopy: Ester C=O stretches appear near 1660–1700 cm1^{-1}, and indole N-H bonds at ~3300 cm1^{-1} .

Advanced: How can functional group modifications enhance biological activity?

Introducing electron-withdrawing groups (e.g., fluorine at C2/C5) improves pesticidal activity by increasing electrophilicity and binding affinity. For instance, 2,2-difluoro derivatives exhibit enhanced inhibition of insect acetylcholinesterase compared to non-fluorinated analogs . Computational modeling (e.g., DFT) predicts substituent effects on electronic properties, guiding targeted synthesis .

Advanced: What solvent systems and catalysts optimize yield in cyclization reactions?

  • Solvents: Polar aprotic solvents (e.g., DMSO, DMF) improve cyclization efficiency at 150–190°C compared to acetic acid, but may require longer reaction times (20–50 hours) .
  • Catalysts: Sodium ethoxide or acetate facilitates deprotonation and cyclization. Yields drop below 40% without catalysts due to incomplete ring closure .
  • Workflow: Post-reaction, solvent removal under reduced pressure and column chromatography (cyclohexane/ethyl acetate gradients) yield pure products .

Basic: What physicochemical properties are critical for experimental handling?

  • Stability: The compound is hygroscopic; store under inert gas (N2_2/Ar) at –20°C .
  • Melting Point: Derivatives like indole-6-carboxylic acid melt at 256–259°C, indicating high thermal stability .
  • Solubility: Limited solubility in water; use DMSO or DMF for biological assays. LogP values (~2.17) suggest moderate lipophilicity .

Advanced: How are analytical challenges addressed in novel derivative characterization?

  • Regioisomer Discrimination: Use 19^{19}F NMR for fluorine-containing derivatives to confirm substitution patterns .
  • Crystallinity Issues: For non-crystalline derivatives, employ LC-MS/MS with collision-induced dissociation (CID) to fragment ions and confirm structures .
  • Impurity Profiling: High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves closely eluting byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.